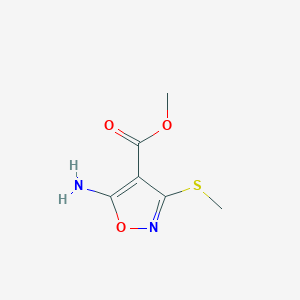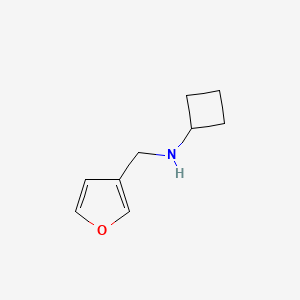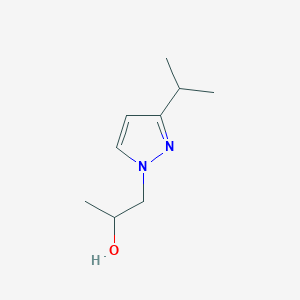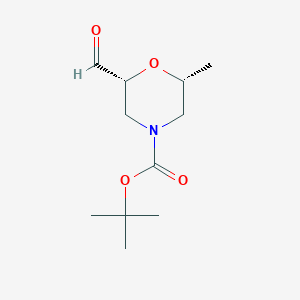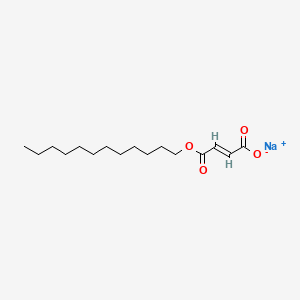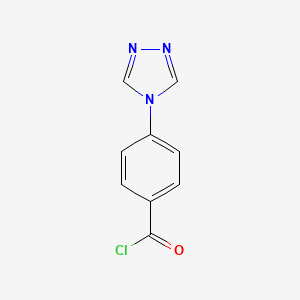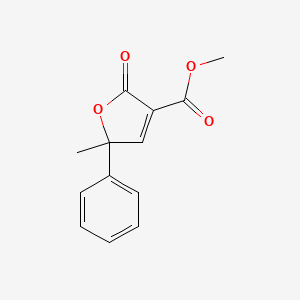![molecular formula C15H16ClNO B12859415 4'-((1S,2R)-2-Aminocyclopropyl)-[1,1'-biphenyl]-3-ol hydrochloride](/img/structure/B12859415.png)
4'-((1S,2R)-2-Aminocyclopropyl)-[1,1'-biphenyl]-3-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-((1S,2R)-2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a cyclopropyl group attached to an aminobiphenyl structure, making it a unique molecule with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-((1S,2R)-2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using flow microreactor systems, which offer efficiency and sustainability compared to batch processes .
化学反応の分析
Types of Reactions
4’-((1S,2R)-2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents include diazo compounds for cyclopropanation, and oxidizing or reducing agents for respective reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
4’-((1S,2R)-2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4’-((1S,2R)-2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl group may induce conformational changes in target proteins, affecting their activity and function .
類似化合物との比較
Similar Compounds
- (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid hydrochloride
- (4Z)-7-[(1R,2R,3S,5S)-5-([1,1’-biphenyl]-4-ylmethoxy)-3-hydroxy-2-(1-piperidinyl)cyclopentyl]-4-heptenoic acid hydrochloride
Uniqueness
4’-((1S,2R)-2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol hydrochloride is unique due to its cyclopropyl group, which imparts rigidity and distinct reactivity compared to other biphenyl derivatives. This structural feature enhances its potential in various applications, making it a valuable compound for research and industrial use.
特性
分子式 |
C15H16ClNO |
|---|---|
分子量 |
261.74 g/mol |
IUPAC名 |
3-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]phenol;hydrochloride |
InChI |
InChI=1S/C15H15NO.ClH/c16-15-9-14(15)11-6-4-10(5-7-11)12-2-1-3-13(17)8-12;/h1-8,14-15,17H,9,16H2;1H/t14-,15+;/m0./s1 |
InChIキー |
LPVCAMIPTMRRLZ-LDXVYITESA-N |
異性体SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O.Cl |
正規SMILES |
C1C(C1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


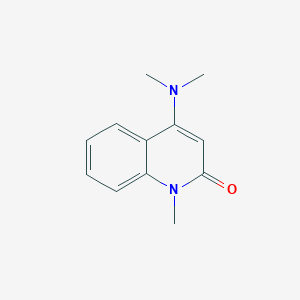
![N-[(1S,2R)-2-[(R)-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B12859347.png)

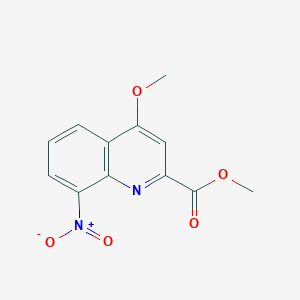
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrochloride](/img/structure/B12859368.png)
